Benzyl-PEG4-Ots

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

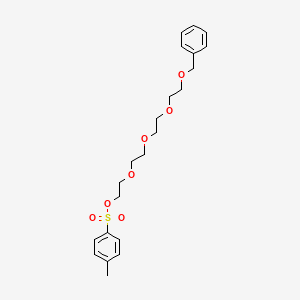

2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O7S/c1-20-7-9-22(10-8-20)30(23,24)29-18-17-27-14-13-25-11-12-26-15-16-28-19-21-5-3-2-4-6-21/h2-10H,11-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKAUDYAZGYGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG4-Ots as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl-PEG4-Ots, a frequently utilized linker in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, provide detailed protocols for its use in PROTAC synthesis, and illustrate the fundamental biological pathways and experimental workflows associated with PROTAC technology.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[3]

The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the POI.[3] Polyethylene glycol (PEG) chains are commonly incorporated into linkers to enhance solubility and cell permeability.[4] this compound is a PEG-based linker that offers a balance of flexibility and defined length, making it a valuable tool in the PROTAC developer's arsenal.

This compound: Chemical Properties and Handling

This compound is a 4-unit polyethylene glycol derivative containing a benzyl group and a tosyl (Ots) group. The tosyl group serves as a good leaving group for nucleophilic substitution, typically by an amine-containing E3 ligase ligand, facilitating the first step in PROTAC synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 89346-82-7 | |

| Molecular Formula | C22H30O7S | |

| Molecular Weight | 438.54 g/mol | |

| Appearance | Liquid | Pharmaffiliates |

| Purity | >95% | |

| Storage Conditions | 2-8°C Refrigerator (Short term), -20°C (Long term) | |

| Shipping Conditions | Ambient Temperature | |

| Solubility | Soluble in DMSO, DMF, and Dichloromethane | Generic knowledge |

Note: Solubility can vary between batches and manufacturers. It is recommended to perform a small-scale solubility test before proceeding with large-scale experiments.

PROTAC Synthesis Utilizing this compound: A Step-by-Step Protocol

The following is a generalized, two-step protocol for the synthesis of a PROTAC using this compound. This protocol is adapted from a similar synthesis and should be optimized for specific ligands.

Step 1: Coupling of this compound with an Amine-Containing E3 Ligase Ligand

This step involves the nucleophilic substitution of the tosyl group on this compound by the amine group of the E3 ligase ligand.

Materials:

-

This compound (1.1 eq)

-

Amine-containing E3 ligase ligand (e.g., pomalidomide derivative) (1.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

LC-MS for reaction monitoring

Procedure:

-

Dissolve the amine-containing E3 ligase ligand and this compound in anhydrous DMF to a concentration of 0.1 M.

-

Add DIPEA to the reaction mixture.

-

Stir the reaction mixture at 60°C overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the E3 ligase ligand-linker conjugate.

Step 2: Coupling of the E3 Ligase Ligand-Linker with the Protein of Interest (POI) Ligand

This final step forms the complete PROTAC molecule through an amide bond formation, assuming the POI ligand has a carboxylic acid for coupling.

Materials:

-

E3 ligase ligand-linker conjugate from Step 1 (1.0 eq)

-

POI ligand with a terminal carboxylic acid (1.0 eq)

-

PyBOP (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

LC-MS for reaction monitoring

-

Preparative HPLC for purification

Procedure:

-

Dissolve the POI ligand, the E3 ligase ligand-linker conjugate, and PyBOP in anhydrous DMF to a concentration of 0.1 M.

-

Add DIPEA to the reaction mixture.

-

Stir the reaction at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

-

Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its identity and purity.

The PROTAC Signaling Pathway: A Visual Guide

The mechanism of action of a PROTAC involves a series of orchestrated intracellular events, culminating in the degradation of the target protein. This signaling cascade is a key aspect of the ubiquitin-proteasome system.

Figure 1: PROTAC Signaling Pathway. This diagram illustrates the key steps in PROTAC-mediated protein degradation, from ubiquitin activation to the final degradation of the target protein by the proteasome.

Experimental Workflow for PROTAC Evaluation

The development of a successful PROTAC requires a rigorous and systematic evaluation process to assess its efficacy and mechanism of action. The following workflow outlines the key experimental stages.

Figure 2: PROTAC Experimental Workflow. This flowchart outlines the logical progression of experiments for the discovery and evaluation of a novel PROTAC, from initial design to in vivo studies.

Conclusion

This compound is a versatile and valuable tool for the construction of PROTACs. Its defined length, flexibility, and straightforward reactivity make it an attractive choice for researchers in the field of targeted protein degradation. This guide has provided a comprehensive overview of its properties, synthetic applications, and the broader context of PROTAC development and evaluation. By understanding these fundamental principles, researchers can more effectively design and implement strategies to create novel and potent protein degraders for therapeutic and research applications.

References

- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

In-Depth Technical Guide to Benzyl-PEG4-Ots: A Key Linker in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG4-Ots, a heterobifunctional linker widely employed in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The linker component is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates the efficiency of protein degradation.

Core Molecular Data

This compound, systematically named 1-phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate, is a polyethylene glycol (PEG)-based linker. The benzyl group at one terminus provides a stable protecting group, while the tosylate (Ots) group at the other end serves as an excellent leaving group for nucleophilic substitution, enabling covalent attachment to a ligand for an E3 ubiquitin ligase or a protein of interest (POI). The tetra-PEG spacer enhances the molecule's solubility and provides the necessary flexibility and length for optimal ternary complex formation.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₃₀O₇S | [1] |

| Molecular Weight | 438.54 g/mol | [1] |

| Exact Mass | 438.1700 | [1] |

| Elemental Analysis | C: 60.26%; H: 6.90%; O: 25.54%; S: 7.31% | [1] |

| CAS Number | 89346-82-7 | [1] |

| Purity | Typically >95% |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the tosylation of its precursor, Benzyl-PEG4-alcohol (1-phenyl-2,5,8,11-tetraoxatridecan-13-ol). This reaction involves the activation of the terminal hydroxyl group of the PEG chain with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general tosylation procedures for alcohols and should be optimized for specific laboratory conditions.

Materials:

-

Benzyl-PEG4-alcohol (1.0 equivalent)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (1.5 - 2.0 equivalents)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 equivalents)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Benzyl-PEG4-alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (or pyridine) (1.5 eq.) and DMAP (0.1 eq.) to the stirred solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30-60 minutes, then let it warm to room temperature and continue stirring overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate/hexanes) to yield the final product, this compound.

Expected Outcome: The product is typically a colorless to light yellow oil. The yield and purity should be determined by standard analytical techniques.

Role in PROTAC Synthesis and Mechanism of Action

This compound is a key building block in the modular synthesis of PROTACs. The tosylate group allows for facile reaction with a nucleophilic functional group (commonly an amine or a hydroxyl group) on either the POI ligand or the E3 ligase ligand to form a stable ether or amine linkage.

The general workflow for incorporating this compound into a PROTAC involves a two-step process:

-

Linker-Ligand Conjugation: this compound is reacted with the first ligand (either for the POI or the E3 ligase).

-

Final PROTAC Assembly: The benzyl protecting group on the resulting conjugate is removed (typically by catalytic hydrogenolysis), revealing a terminal alcohol. This alcohol can then be further functionalized (e.g., oxidized to a carboxylic acid) for coupling with the second ligand to complete the PROTAC structure.

PROTAC Mechanism of Action

The fundamental role of the PROTAC, and by extension the Benzyl-PEG4 linker, is to facilitate the formation of a ternary complex. This process initiates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC Synthesis Workflow

The following diagram illustrates a representative workflow for the synthesis of a PROTAC using this compound.

Caption: Representative workflow for PROTAC synthesis using this compound.

Quantitative Data in PROTAC Performance

The length and composition of the linker are paramount for the efficacy of a PROTAC, which is often quantified by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values. While specific performance data for PROTACs utilizing the this compound linker are highly dependent on the specific target protein and E3 ligase ligands, PEG4 linkers are commonly found in potent degraders. The following table provides representative data for PROTACs with PEG-based linkers to illustrate the impact of linker length.

| PROTAC Target | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

| BRD4 | PEG (4 units) | ~1 | >95 | HeLa |

| TBK1 | PEG/Alkyl (12 atoms) | <1000 | Significant | Various |

| TBK1 | PEG/Alkyl (21 atoms) | 3 | 96 | Various |

| BTK | PEG (≥ 4 units) | 1-40 | Significant | Ramos |

Note: This data is synthesized from multiple sources for illustrative purposes. Direct comparisons should be made with caution as the warhead and E3 ligase ligands may differ between studies.

Conclusion

This compound is a versatile and valuable chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure, including a flexible PEG spacer, a stable benzyl protecting group, and a reactive tosylate handle, provides a reliable platform for the systematic design and synthesis of effective PROTAC molecules. The methodologies and data presented in this guide serve as a foundational resource for the application of this compound in the development of novel therapeutics.

References

The Pivotal Role of the Tosylate Group in Benzyl-PEG4-OTs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis and drug development, precision and efficiency are paramount. The strategic use of functional groups to facilitate complex molecular construction is a cornerstone of these endeavors. Among these, the p-toluenesulfonyl group, or tosylate (OTs), plays a critical role. This technical guide provides a comprehensive examination of the function of the tosylate group in Benzyl-PEG4-Ots, a versatile PEG-based linker molecule increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

The Tosylate Group: Transforming a Poor Leaving Group into an Excellent One

The primary function of the tosylate group in this compound is to serve as an outstanding leaving group in nucleophilic substitution reactions. The hydroxyl group (-OH) of the precursor molecule, Benzyl-PEG4-alcohol, is inherently a poor leaving group due to the high basicity of the resulting hydroxide ion (HO⁻). Conversion of this alcohol to a tosylate ester dramatically alters its reactivity profile.

The efficacy of the tosylate group stems from the remarkable stability of the tosylate anion (TsO⁻), which is the conjugate base of the strong acid, p-toluenesulfonic acid (pKa ≈ -2.8). This stability is a consequence of extensive resonance delocalization of the negative charge across the sulfonyl group and the aromatic ring, as well as the inductive electron-withdrawing effect of the sulfonyl group.[1][2] This inherent stability makes the tosylate anion an excellent leaving group, readily displaced by a wide range of nucleophiles.

Quantitative Comparison of Leaving Group Ability

The superiority of the tosylate group as a leaving group can be quantitatively assessed by comparing the relative rates of nucleophilic substitution reactions. Sulfonate esters, including tosylates, are significantly more reactive than corresponding alkyl halides. The table below provides a comparative overview of the leaving group ability of tosylate relative to other common leaving groups.

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (Sₙ2) |

| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -13 | 56,000 |

| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 | 0.70 |

| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 | 1.00 (Reference) |

| Iodide | -I | Hydroiodic Acid (HI) | ~ -10 | 0.01 |

| Bromide | -Br | Hydrobromic Acid (HBr) | ~ -9 | 0.001 |

| Chloride | -Cl | Hydrochloric Acid (HCl) | ~ -7 | 0.0001 |

Data compiled from various sources. Relative rates are approximate and can vary with substrate and reaction conditions.[3][4]

As the data indicates, while triflate is an even more reactive leaving group, tosylate offers a balance of high reactivity and stability, making it a widely used and reliable choice in multi-step synthesis.

Application in PROTAC Synthesis: A Step-by-Step Workflow

This compound is frequently employed as a bifunctional linker in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The tosylate group on this compound provides a reactive handle for conjugation to one of the PROTAC's ligands, typically the E3 ligase ligand which often possesses a nucleophilic amine or thiol group.

The general workflow for utilizing this compound in PROTAC synthesis is as follows:

Caption: Workflow for the synthesis of a PROTAC molecule using this compound.

This workflow highlights the central role of the tosylate as a reactive intermediate, enabling the sequential and controlled assembly of the final PROTAC molecule.

Signaling Pathway of PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC molecule orchestrates a signaling cascade within the cell, leading to the degradation of the target protein. The Benzyl-PEG4 linker serves to bridge the target protein and the E3 ligase, facilitating their proximity.

References

Benzyl-PEG4-Ots: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Benzyl-PEG4-Ots, a heterobifunctional linker commonly used in bioconjugation and drug delivery applications. Given the limited availability of specific quantitative data in public literature, this guide focuses on providing a framework for researchers to assess these critical parameters. It includes qualitative solubility profiles based on the properties of its constituent parts—a benzyl group, a tetraethylene glycol (PEG4) spacer, and a tosylate (Ots) leaving group—along with detailed experimental protocols for determining precise solubility and stability characteristics.

Understanding the Structure of this compound

This compound is comprised of three key functional components that dictate its physicochemical properties:

-

Benzyl Group: A hydrophobic moiety that can influence solubility in organic solvents and provides a site for potential enzymatic or chemical cleavage.

-

Polyethylene Glycol (PEG4) Linker: A short, hydrophilic chain of four ethylene glycol units. The PEG linker enhances water solubility and can reduce aggregation of conjugated molecules.

-

Tosylate (Ots) Group: An excellent leaving group, making the molecule highly reactive towards nucleophiles. This reactivity is crucial for its function in conjugation reactions but also a key factor in its stability, particularly its susceptibility to hydrolysis.

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can solvate both the polar PEG chain and the tosylate group, as well as the aromatic benzyl ring. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Effective at dissolving molecules with both polar and non-polar characteristics. |

| Alcohols | Methanol, Ethanol | Moderately Soluble | The hydroxyl group can interact with the PEG chain, but the overall polarity might be less ideal than polar aprotic solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Slightly Soluble to Insoluble | PEGs generally have low solubility in ether. |

| Non-polar | Hexanes, Toluene | Poorly Soluble to Insoluble | The hydrophilic PEG4 chain will limit solubility in highly non-polar solvents. |

| Aqueous | Water, Buffers | Slightly Soluble | The PEG4 linker increases water solubility, but the hydrophobic benzyl group and the overall molecule size may limit it.[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the saturation shake-flask method is the gold standard.[2][3][4][5]

Principle

An excess amount of this compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the supernatant is then measured to determine the saturation solubility.

Materials

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, acetonitrile)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector - CAD)

Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Centrifuge the vials to further separate the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration: Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any microscopic solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. A calibration curve of the compound in the same solvent should be prepared for accurate quantification.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Stability Profile and Considerations

The stability of this compound is a critical parameter, as its degradation can impact its effectiveness in conjugation reactions and the integrity of the final product. The primary degradation pathway is the hydrolysis of the tosylate group.

Diagram 1: Factors Influencing the Stability of this compound

Caption: Key pathways and factors influencing the degradation of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves forced degradation studies to identify potential degradation products and pathways, as well as long-term stability studies under intended storage conditions.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to predict its stability and to develop a stability-indicating analytical method.

This compound is subjected to harsh conditions (acid, base, oxidation, heat, and light) to induce degradation. The resulting mixture is then analyzed by a suitable method, typically HPLC, to separate the parent compound from its degradation products.

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-quality water and organic solvents for sample preparation

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

Stability-indicating HPLC method (see section 5.2)

A stock solution of this compound is prepared and subjected to the following stress conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Incubate at room temperature for a defined period, as base hydrolysis of tosylates can be rapid. Neutralize the samples before analysis.

-

Oxidation: Mix the stock solution with an equal volume of H₂O₂ solution. Incubate at room temperature for a defined period.

-

Thermal Degradation: Store a solution of the compound, as well as the solid compound, in an oven at an elevated temperature (e.g., 70°C).

-

Photostability: Expose a solution of the compound, as well as the solid compound, to light in a photostability chamber according to ICH Q1B guidelines.

For each condition, a control sample (without the stressor) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the parent compound.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to accurately quantify the decrease in the parent compound and the formation of degradation products.

An HPLC method is developed and validated to demonstrate that it can separate the intact this compound from all potential degradation products, process impurities, and other components in the sample matrix.

-

Column: A reversed-phase column, such as a C18 or a pentafluorophenyl (PFP) column, is often suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Detector: A Charged Aerosol Detector (CAD) is often preferred for PEGylated compounds as it provides a more uniform response compared to UV detection, especially if the degradation products lack a chromophore.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure peak purity.

Long-Term and Accelerated Stability Study Protocol

This protocol is used to determine the shelf-life and recommended storage conditions.

This compound (in solid form and/or in a relevant solvent) is stored under controlled temperature and humidity conditions for an extended period. Samples are withdrawn at specific time points and analyzed for any changes in purity and degradation products.

-

Sample Preparation: Prepare multiple aliquots of this compound in its solid state and, if applicable, in a solution intended for use or storage.

-

Storage Conditions:

-

Long-Term: Store samples at the recommended storage temperature (e.g., 2-8°C or -20°C) for a period covering the proposed shelf-life (e.g., up to 24 months).

-

Accelerated: Store samples at elevated temperatures and humidity (e.g., 25°C/60% RH or 40°C/75% RH) for a shorter duration (e.g., 6 months).

-

-

Time Points: Define the testing intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term studies).

-

Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.

Lyophilization for Enhanced Stability

For long-term storage, especially in aqueous solutions, lyophilization (freeze-drying) can be a valuable technique to enhance the stability of PEGylated compounds by removing water, which is a key reactant in hydrolysis.

Lyophilization Protocol Considerations

-

Formulation: The addition of cryoprotectants (e.g., sucrose, trehalose, or mannitol) may be necessary to protect the molecule during the freezing and drying process and to ensure an elegant cake structure.

-

Process Parameters: The freezing rate, primary drying temperature and pressure, and secondary drying temperature must be optimized to ensure complete sublimation of water without causing collapse or degradation of the product.

-

Post-Lyophilization Analysis: The lyophilized product should be tested for residual moisture, reconstitution time, and stability under the recommended storage conditions.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not widely published, this guide provides researchers and drug development professionals with the necessary tools to make informed decisions and to experimentally determine these critical parameters. A thorough understanding and characterization of solubility and stability are paramount for the successful application of this compound in the development of novel therapeutics and diagnostics. The provided experimental protocols offer a robust framework for generating the necessary data to ensure product quality, efficacy, and safety.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional Polyethylene Glycol (PEG) linkers are crucial tools in modern bioconjugation and drug delivery, enabling the precise and stable connection of two different molecular entities.[1] These linkers consist of a central PEG core, which imparts favorable physicochemical properties, flanked by two distinct reactive functional groups at either end. This dual functionality allows for the specific and controlled conjugation of biomolecules, such as antibodies, peptides, and oligonucleotides, to therapeutic agents, imaging labels, or solid surfaces. The PEG component enhances the solubility and stability of the resulting conjugate, prolongs its circulation half-life by shielding it from enzymatic degradation, and reduces its immunogenicity.[2][] The ability to customize the length of the PEG chain provides an additional layer of control over the pharmacokinetic properties of the final product.[2] This guide provides a comprehensive overview of heterobifunctional PEG linkers, including their core properties, common chemistries, and detailed experimental protocols for their application in research and drug development.

Core Properties and Advantages of Heterobifunctional PEG Linkers

The unique characteristics of heterobifunctional PEG linkers make them indispensable in a variety of biomedical applications, from the development of antibody-drug conjugates (ADCs) to the surface modification of nanoparticles.[1]

Key Advantages:

-

Enhanced Solubility and Stability: The hydrophilic nature of the PEG backbone significantly improves the aqueous solubility of hydrophobic drugs and biomolecules, preventing aggregation and improving formulation stability.

-

Reduced Immunogenicity: The flexible PEG chain creates a "stealth" effect by forming a hydration shell around the conjugated molecule, which can mask epitopes and reduce recognition by the immune system.

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the conjugate, which reduces renal clearance and extends its circulation half-life in the bloodstream.

-

Precise Control over Conjugation: The presence of two different reactive groups allows for a stepwise and controlled conjugation process, ensuring the specific linkage of the desired molecules.

-

Tunable Spacer Length: The length of the PEG chain can be precisely controlled to optimize the distance between the two conjugated molecules, which can be critical for maintaining the biological activity of each component.

Common Heterobifunctional PEG Linker Chemistries

The versatility of heterobifunctional PEG linkers stems from the wide array of reactive functional groups that can be incorporated at their termini. The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated.

| Functional Group | Target Moiety | Resulting Bond | Reaction pH | Key Features |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide | 7.0 - 9.0 | High reactivity with primary amines, such as those on lysine residues of proteins. |

| Maleimide | Thiols/Sulfhydryls (-SH) | Thioether | 6.5 - 7.5 | Highly specific reaction with thiol groups, commonly found on cysteine residues. |

| Dibenzocyclooctyne (DBCO) | Azides (-N₃) | Triazole | Physiological | Copper-free "click chemistry" reaction that is fast, high-yielding, and bioorthogonal. |

| Aldehyde | Amines (-NH₂), Hydrazides | Imine (reducible to Amine) | 5.0 - 6.0 | Allows for N-terminal specific pegylation of proteins at a slightly acidic pH. |

| Carboxylic Acid (-COOH) | Primary Amines (-NH₂) | Amide | 4.5 - 7.5 | Requires activation with carbodiimides (e.g., EDC) to react with amines. |

Quantitative Data on the Impact of PEG Linkers

The selection of a specific heterobifunctional PEG linker can have a significant impact on the properties and performance of the resulting bioconjugate. The following tables summarize key quantitative data from various studies.

Table 1: Effect of PEG Chain Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy

| PEG Chain Length (n units) | Plasma Exposure | Tumor Exposure | Tumor to Plasma Exposure Ratio | Tumor Weight Reduction (%) |

| 2 | Low | Low | Low | 35-45 |

| 4 | Low | Low | Low | 35-45 |

| 8 | High | High | High | 75-85 |

| 12 | High | High | High | 75-85 |

| 24 | High | High | High | 75-85 |

Data compiled from a study on ADCs with varying PEG linker lengths.

Table 2: Influence of PEG Molecular Weight on the Half-Life of PEGylated Proteins

| Protein | PEG Molecular Weight (kDa) | Half-Life Extension (fold increase) |

| Affibody-MMAE Conjugate | 4 | 2.5 |

| Affibody-MMAE Conjugate | 10 | 11.2 |

| Generic Protein | < 20 | Moderate |

| Generic Protein | > 30 | Significant |

Data compiled from studies on PEGylated affibody-drug conjugates and general principles of PEGylation.

Experimental Workflows and Logical Relationships

Visualizing the experimental process is crucial for understanding the application of heterobifunctional PEG linkers. The following diagrams, generated using the DOT language, illustrate common workflows.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a heterobifunctional PEG linker.

Caption: General workflow for bioconjugation using copper-free click chemistry with heterobifunctional PEG linkers.

Detailed Experimental Protocols

The following are detailed protocols for common bioconjugation techniques using heterobifunctional PEG linkers. It is important to note that these are general guidelines, and optimization may be required for specific applications.

Protocol 1: Conjugation of a Protein to a Thiol-Containing Molecule using NHS-Ester-PEG-Maleimide

This two-step protocol describes the conjugation of a protein with available primary amines (e.g., lysine residues) to a molecule containing a free sulfhydryl group.

Materials:

-

Protein-NH₂ (in a suitable amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

Molecule-SH

-

NHS-Ester-PEG-Maleimide linker

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Desalting columns

-

Quenching reagent (e.g., Tris buffer, cysteine)

Procedure:

-

Preparation of the NHS-Ester-PEG-Maleimide Linker:

-

Equilibrate the vial of the linker to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

-

Reaction with Protein-NH₂:

-

Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution.

-

Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

-

Removal of Excess Linker:

-

Remove the unreacted linker using a desalting column equilibrated with the Conjugation Buffer.

-

-

Reaction with Molecule-SH:

-

Immediately add the thiol-containing molecule to the desalted maleimide-activated protein solution.

-

Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, a sulfhydryl-containing reagent like cysteine can be added to react with any unreacted maleimide groups.

-

-

Purification and Characterization:

-

Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method to remove unreacted components.

-

Characterize the conjugate for purity, degree of labeling, and integrity using techniques such as SDS-PAGE, SEC-HPLC, and Mass Spectrometry.

-

Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester

This protocol outlines the conjugation of an azide-containing molecule to a protein with primary amines using a DBCO-PEG-NHS Ester linker.

Materials:

-

Protein with primary amines (in an azide-free buffer, e.g., PBS, pH 7.4)

-

Azide-containing molecule

-

DBCO-PEG-NHS Ester linker

-

Anhydrous DMSO or DMF

-

Desalting columns

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Labeling of Protein with DBCO-PEG-NHS Ester:

-

Equilibrate the vial of the linker to room temperature before opening.

-

Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use.

-

Add a 20- to 30-fold molar excess of the linker solution to the protein solution. The final DMSO concentration should be kept below 20%.

-

Incubate the reaction at room temperature for 60 minutes.

-

Quench the reaction by adding a small volume of 1 M Tris-HCl, pH 8.0, to react with any unreacted NHS ester.

-

Remove excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.4.

-

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction:

-

Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.

-

Incubate the reaction at room temperature for 4-12 hours.

-

-

Purification and Characterization:

-

Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.

-

Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight and assess purity by SEC-HPLC.

-

Conclusion

Heterobifunctional PEG linkers are powerful and versatile reagents that have become central to the advancement of bioconjugation and targeted drug delivery. Their unique combination of a biocompatible PEG spacer and dual reactive functionalities provides a robust platform for creating highly specific and stable bioconjugates with improved therapeutic properties. By carefully selecting the appropriate linker chemistry, PEG chain length, and reaction conditions, researchers can rationally design and synthesize novel biotherapeutics and diagnostic agents with enhanced efficacy and safety profiles. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and drug development professionals working to harness the full potential of these remarkable molecules.

References

An In-depth Technical Guide to Benzyl-PEG4-OTs for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl-PEG4-OTs, a heterobifunctional linker increasingly utilized in the field of bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document will cover the core chemical properties of this compound, detailed experimental protocols for its application, and the underlying principles of the biological pathways it influences.

Introduction to this compound

This compound is a versatile linker molecule characterized by a benzyl-protected ether at one terminus and a tosylate leaving group at the other, connected by a four-unit polyethylene glycol (PEG) chain.[1] The benzyl group provides a stable protecting group that can be removed under specific conditions, while the tosylate is an excellent leaving group for nucleophilic substitution reactions, primarily with amine groups on biomolecules.[2] The PEG component enhances the solubility and pharmacokinetic properties of the resulting bioconjugate.[3][4][5]

Its primary application lies in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker, in this case, this compound, plays a crucial role in connecting the POI-binding ligand and the E3 ligase-binding ligand, and its length and composition are critical for the efficacy of the PROTAC.

Core Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for designing and executing bioconjugation experiments.

| Property | Value | Reference |

| Chemical Name | 1-phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate | |

| Synonyms | Benzyl-PEG4-tosylate | N/A |

| CAS Number | 89346-82-7 | |

| Molecular Formula | C22H30O7S | |

| Molecular Weight | 438.54 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Purity | >95% | |

| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO) | N/A |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C |

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in utilizing this compound for the synthesis of bioconjugates, particularly PROTACs. These protocols are illustrative and may require optimization based on the specific biomolecules and ligands being used.

Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a generic PROTAC by coupling an amine-containing E3 ligase ligand with this compound, followed by deprotection and coupling with a carboxylic acid-containing POI ligand.

Step 1: Coupling of this compound with an Amine-Containing E3 Ligase Ligand

This step involves a nucleophilic substitution reaction where the amine group of the E3 ligase ligand displaces the tosylate group of this compound.

-

Reaction Scheme:

-

Materials:

-

Amine-containing E3 ligase ligand

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

Water

-

Brine

-

-

Procedure:

-

Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF (to a concentration of 0.1 M).

-

Add DIPEA (3.0 equivalents) to the reaction mixture.

-

Stir the reaction at 60°C overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate three times.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the E3 Ligand-NH-PEG4-Benzyl conjugate.

-

Step 2: Deprotection of the Benzyl Group (if required)

The benzyl protecting group can be removed to reveal a terminal hydroxyl group on the PEG linker, which can then be further functionalized. A common method for benzyl ether cleavage is catalytic hydrogenation.

-

Reaction Scheme:

-

Materials:

-

E3 Ligand-NH-PEG4-Benzyl

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Methanol or Ethanol

-

Hydrogen gas (H2)

-

-

Procedure:

-

Dissolve the E3 Ligand-NH-PEG4-Benzyl in methanol or ethanol.

-

Add a catalytic amount of Pd/C (typically 10 mol% of the substrate).

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected E3 Ligand-NH-PEG4-OH.

-

Step 3: Coupling of the E3 Ligase Ligand-Linker with a POI Ligand

This final step forms the complete PROTAC molecule through an amide bond formation between the deprotected linker and a POI ligand containing a carboxylic acid.

-

Reaction Scheme:

(Note: This scheme assumes the hydroxyl group from Step 2 is first activated or that the POI ligand is activated. A more direct coupling would involve a linker with a terminal amine reacting with an activated POI ligand.)

Alternative and more direct final step assuming a linker with a terminal amine and a POI with a carboxylic acid: This would typically involve a different starting linker than this compound, for example, an Boc-NH-PEG4-OH which is then deprotected to reveal the amine.

For the purpose of this guide, we will assume the initial this compound was reacted with a bifunctional molecule to introduce a terminal amine on the linker.

-

Procedure for Amide Coupling:

-

Dissolve the POI ligand with a terminal carboxylic acid (1.0 equivalent), the E3 ligase ligand-linker with a terminal amine (1.0 equivalent), and a peptide coupling reagent such as HATU (1.2 equivalents) in anhydrous DMF (0.1 M).

-

Add DIPEA (3.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the reaction mixture directly by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC molecule.

-

Characterization of the Bioconjugate

The synthesized PROTAC should be thoroughly characterized to confirm its identity and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Illustrative Quantitative Data for PROTAC Synthesis

The following table provides representative data for the synthesis of a PROTAC using a PEG4 linker. Actual results will vary depending on the specific ligands and reaction conditions.

| Step | Reaction | Typical Yield | Purity (by HPLC) |

| 1 | E3 Ligand-Linker Coupling | 60-80% | >95% |

| 2 | Benzyl Deprotection | 85-95% | >98% |

| 3 | Final PROTAC Assembly | 40-60% | >99% |

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key biological pathway and experimental workflow.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

This diagram outlines the general synthetic and purification workflow for creating a PROTAC using this compound.

Caption: General workflow for PROTAC synthesis and analysis.

Conclusion

This compound is a valuable tool for researchers in bioconjugation, offering a straightforward method for linking biomolecules. Its application in PROTAC synthesis highlights its potential in the development of novel therapeutics. The protocols and information provided in this guide serve as a starting point for the successful application of this compound in the laboratory. As with any chemical synthesis, careful optimization and characterization are paramount to achieving desired outcomes.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Benzyl-PEG4-Ots

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[1][2] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, biocompatibility, and synthetic tractability.[3][4] The Benzyl-PEG4-Ots linker is a versatile building block for PROTAC synthesis, featuring a terminal tosylate group that serves as a good leaving group for nucleophilic substitution, enabling facile conjugation to amine-functionalized ligands.

These application notes provide a detailed protocol for the synthesis of a PROTAC utilizing the this compound linker, along with representative data and visualizations to guide researchers in this field.

Signaling Pathway and Experimental Workflow

The mechanism of PROTAC-mediated protein degradation involves a catalytic cycle within the ubiquitin-proteasome system. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for PROTAC synthesis and evaluation.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the synthesis and evaluation of PROTACs.

Experimental Protocols

This section provides a representative protocol for the synthesis of a PROTAC using this compound. The protocol is divided into two main steps: 1) conjugation of the this compound linker to an amine-containing E3 ligase ligand, and 2) coupling of the resulting E3 ligase ligand-linker intermediate with a POI ligand.

Protocol 1: Synthesis of E3 Ligase Ligand-PEG4-Benzyl Intermediate

This procedure describes the nucleophilic substitution of the tosylate group on this compound by an amine on the E3 ligase ligand.

-

Reagents and Materials:

-

This compound (1.1 eq)

-

Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide derivative) (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere.

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at 60°C overnight.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the E3 ligase ligand-PEG4-benzyl conjugate.

-

Protocol 2: Synthesis of the Final PROTAC Molecule

This protocol describes the coupling of the E3 ligase ligand-linker intermediate with a POI ligand containing a carboxylic acid functional group via amide bond formation.

-

Reagents and Materials:

-

E3 Ligase Ligand-PEG4-Benzyl (1.0 eq)

-

POI Ligand with a terminal carboxylic acid (1.0 eq)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve the POI ligand (1.0 eq), the E3 ligase ligand-PEG4-benzyl intermediate (1.0 eq), and PyBOP (1.2 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere.

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the reaction mixture directly by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC molecule.

-

Characterize the final product by ¹H NMR and LC-MS to confirm its identity and purity.

-

Quantitative Data Summary

The efficacy of a PROTAC is commonly assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize representative data for PROTACs, illustrating the impact of the linker on their properties and degradation efficiency.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[3]

Table 2: Influence of Linker Length on Degradation Efficiency of Representative PROTACs

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 | >95 |

| BTK | CRBN | PEG | 12 (4 PEG units) | Potent (1-40 nM) | >90 |

| AR | CRBN | PEG | - | Exhibited degradation | ~54 |

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Conclusion

The this compound linker is a valuable and versatile tool for the synthesis of PROTACs. The protocols and data presented in these application notes provide a framework for the rational design and development of novel protein degraders. The synthetic accessibility of the tosylated PEG linker allows for systematic modification and optimization of the linker length and composition, which are critical parameters for achieving potent and selective protein degradation. Researchers are encouraged to empirically determine the optimal linker for each specific target and E3 ligase pair to maximize the therapeutic potential of their PROTAC molecules.

References

Application Notes and Protocols for Benzyl-PEG4-Ots in Bioconjugation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG4-Ots is a heterobifunctional linker molecule widely employed in the field of bioconjugation, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This linker features a tetraethylene glycol (PEG4) spacer that enhances solubility and provides spatial separation between conjugated molecules. One terminus is functionalized with a tosylate (-OTs) group, an excellent leaving group for nucleophilic substitution reactions. The other end is protected by a benzyl group, which can be removed under specific conditions to reveal a reactive hydroxyl group for further conjugation.

These application notes provide a comprehensive overview of the principles and protocols for utilizing this compound in bioconjugation reactions, with a focus on its application in PROTAC synthesis.

Core Principles and Mechanism of Action

The primary application of this compound in bioconjugation relies on the reactivity of the tosylate group. The tosylate is a sulfonate ester that acts as an excellent leaving group in nucleophilic substitution reactions (SN2). Nucleophilic functional groups present on biomolecules, such as the primary amines of lysine residues or the thiol groups of cysteine residues, can attack the carbon atom adjacent to the tosylate group, leading to the formation of a stable covalent bond and the displacement of the tosylate anion.

The general mechanism involves the nucleophilic attack on the terminal carbon of the PEG chain, displacing the tosylate leaving group. This reaction is typically carried out under basic conditions to deprotonate the nucleophile (e.g., an amine) and enhance its reactivity.

Applications in Bioconjugation and Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development and research:

-

PROTAC Synthesis: As a PROTAC linker, this compound connects a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand. The PEG4 spacer provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

-

Peptide and Protein Modification: this compound can be used to PEGylate peptides and proteins. This modification can improve the pharmacokinetic properties of therapeutic biomolecules by increasing their solubility, stability, and circulation half-life.

-

Small Molecule Conjugation: This linker can be used to conjugate small molecules to various substrates, including surfaces, nanoparticles, or other small molecules, to introduce a hydrophilic spacer.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific applications.

Protocol 1: General Procedure for Conjugation of this compound to an Amine-Containing Molecule

This protocol describes the reaction of this compound with a molecule containing a primary amine, such as a peptide, protein, or a small molecule ligand for PROTAC synthesis.

Materials:

-

This compound

-

Amine-containing molecule (e.g., peptide, protein, or small molecule)

-

Anhydrous Dimethylformamide (DMF) or a suitable aqueous buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) for organic solvents, or the buffer for aqueous reactions)

-

Reaction vessel

-

Stirring apparatus

-

Analytical and preparative High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

Procedure:

-

Dissolution of Reactants:

-

Dissolve the amine-containing molecule (1.0 equivalent) in the chosen solvent (anhydrous DMF or aqueous buffer) to a final concentration of 1-10 mg/mL.

-

In a separate vial, dissolve this compound (1.5 - 5.0 equivalents) in a small volume of the same solvent.

-

-

Reaction Setup:

-

If using an organic solvent like DMF, add the base (e.g., DIPEA, 3.0 equivalents) to the solution of the amine-containing molecule.

-

Slowly add the solution of this compound to the solution of the amine-containing molecule with gentle stirring.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by analytical HPLC-MS. For less reactive amines or to expedite the reaction, the temperature can be increased to 37-50°C.

-

-

Quenching (Optional):

-

If there is significant excess of this compound, the reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer).

-

-

Purification:

-

The crude reaction mixture can be purified by preparative reverse-phase HPLC to isolate the desired conjugate. The choice of the column and gradient will depend on the properties of the conjugate.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate by LC-MS and/or NMR spectroscopy.

-

Protocol 2: Synthesis of a PROTAC using this compound (Two-Step Approach)

This protocol outlines a common strategy for synthesizing a PROTAC where this compound is first conjugated to an E3 ligase ligand, followed by deprotection of the benzyl group and coupling to the target protein ligand.

Step 1: Conjugation of this compound to an Amine-Containing E3 Ligase Ligand

This step is analogous to Protocol 1, using an amine-functionalized E3 ligase ligand as the starting material.

Step 2: Deprotection of the Benzyl Group

Materials:

-

Benzyl-PEG4-E3 Ligase Ligand conjugate

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or Ethanol

-

Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the Benzyl-PEG4-E3 Ligase Ligand conjugate in methanol or ethanol.

-

Add a catalytic amount of Pd/C (typically 10-20% by weight of the conjugate).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS for the disappearance of the starting material and the appearance of the deprotected product (HO-PEG4-E3 Ligase Ligand).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude deprotected product, which can be used in the next step with or without further purification.

Step 3: Coupling of the Deprotected Linker-Ligand to the Target Protein Ligand

This step typically involves the formation of an amide or ester bond. The following example describes an amide bond formation with a carboxylic acid-functionalized target protein ligand.

Materials:

-

HO-PEG4-E3 Ligase Ligand

-

Target protein ligand with a carboxylic acid group

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Anhydrous DMF

Procedure:

-

Dissolve the target protein ligand (1.0 equivalent) and the HO-PEG4-E3 Ligase Ligand (1.1 equivalents) in anhydrous DMF.

-

Add the peptide coupling reagent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 3.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-24 hours. Monitor the progress by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by LC-MS and NMR.

Quantitative Data Summary

The following tables provide representative, albeit hypothetical, quantitative data for bioconjugation reactions involving this compound. Actual results will vary depending on the specific reactants and conditions.

Table 1: Reaction Conditions and Yields for Conjugation to a Model Peptide

| Parameter | Condition |

| Peptide | Lys-Gly-Glu-Phe (1 mg/mL) |

| Solvent | 0.1 M Sodium Bicarbonate Buffer, pH 8.5 |

| This compound (equivalents) | 3 |

| Reaction Time (hours) | 12 |

| Temperature (°C) | 25 |

| Conversion (%) | >90% (as determined by HPLC) |

| Isolated Yield (%) | 75-85% |

Table 2: Characterization Data for a Model Peptide Conjugate

| Analysis | Result |

| LC-MS (Expected Mass) | [M+H]+ of Peptide + 282.35 Da |

| LC-MS (Observed Mass) | Consistent with expected mass ± 0.1 Da |

| Purity (by HPLC) | >95% |

Visualizations

PROTAC Signaling Pathway

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Bioconjugation

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates with Benzyl-PEG4-Ots

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers, such as Benzyl-PEG4-Ots, are increasingly employed to enhance the hydrophilicity of ADCs. This can mitigate aggregation, improve solubility, and lead to a better-defined therapeutic profile.[1][2] The inclusion of a discrete PEG linker offers several advantages, including improved pharmacokinetics by creating a protective shield around the payload and reduced aggregation by masking the hydrophobicity of the drug.[1][3]

These application notes provide a detailed, step-by-step protocol for the synthesis of an antibody-drug conjugate using this compound. The methodology is based on established principles of bioconjugation and is intended to serve as a comprehensive guide.[1] The tosylate (Ots) group on the this compound linker is a good leaving group, making it suitable for nucleophilic substitution reactions with amino acid residues on the antibody, such as the primary amines of lysine residues.

Synthesis Workflow Overview

The synthesis of an ADC using this compound typically involves a multi-step process. This begins with the functionalization of the antibody with the linker, followed by the conjugation of the payload, and concludes with the purification and characterization of the final ADC.

Caption: Workflow for the synthesis, purification, and characterization of an antibody-drug conjugate using a this compound linker.

Experimental Protocols

Materials and Reagents

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Sodium bicarbonate buffer (0.1 M, pH 8.5)

-

Drug payload with a reactive handle (e.g., a thiol-reactive maleimide group)

-

Quenching reagent (e.g., Tris buffer)

-

Purification columns (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)

-

Analytical instruments (e.g., UV-Vis Spectrophotometer, HPLC system, Mass Spectrometer)

Protocol 1: Antibody-Linker Conjugation

This protocol describes the conjugation of the this compound linker to the lysine residues of the monoclonal antibody.

-

Antibody Preparation:

-

Dialyze the monoclonal antibody against 0.1 M sodium bicarbonate buffer (pH 8.5) to ensure the lysine residues are deprotonated and reactive.

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

Linker Preparation:

-

Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 5-10 fold molar excess of the this compound solution to the antibody solution.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

-

The reaction progress can be monitored by techniques such as MALDI-TOF mass spectrometry to determine the linker-to-antibody ratio (LAR).

-

-

Purification of Antibody-Linker Conjugate:

-

Remove the excess, unreacted linker by size-exclusion chromatography (SEC) using a pre-equilibrated column (e.g., Sephadex G-25) with PBS buffer (pH 7.4).

-

Collect the fractions containing the antibody-linker conjugate. The protein concentration can be determined by measuring the absorbance at 280 nm.

-

Protocol 2: Payload Conjugation

This protocol details the conjugation of a thiol-reactive drug payload to the now linker-modified antibody. This assumes the use of a payload activated with a maleimide group, which will react with a thiol group introduced to the linker-antibody construct. Note: This requires the this compound to have been synthesized with a terminal thiol-reactive group on the benzyl end, or for the antibody to have available cysteine residues for conjugation.

For Cysteine Conjugation:

-

Antibody Reduction (if necessary):

-

If targeting native or engineered cysteine residues, partially reduce the antibody's interchain disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

-

Incubate for 1-2 hours at 37°C.

-

Remove the reducing agent via SEC.

-

-

Drug-Linker Preparation:

-

Dissolve the maleimide-activated drug payload in DMSO.

-

-

Conjugation Reaction:

-

Add the drug-linker solution to the reduced antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of drug-linker to antibody) to achieve the desired Drug-to-Antibody Ratio (DAR).

-

Gently mix and incubate the reaction at room temperature or 4°C for 1-4 hours.

-

-

Quenching:

-

Quench the reaction by adding an excess of a quenching solution (e.g., N-acetylcysteine) to react with any unreacted maleimide groups.

-

-

Purification of the ADC:

-

Purify the resulting ADC from the unconjugated drug-linker and other small molecules using a pre-equilibrated SEC column.

-

Collect the fractions containing the purified ADC.

-

Protocol 3: Characterization of the Final ADC

The final ADC product must be thoroughly characterized to determine key quality attributes.

-

Drug-to-Antibody Ratio (DAR) Determination:

-

Hydrophobic Interaction Chromatography (HIC-HPLC): This is a common method to determine the distribution of drug-loaded species.

-

Column: A HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

-

Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the different drug-loaded species.

-

Detection: UV absorbance at 280 nm.

-

-

UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug).

-

-

Purity and Aggregation Analysis:

-

Size-Exclusion Chromatography (SEC-HPLC): SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.

-

-

Mass Spectrometry:

-

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the identity and determine the molecular weight of the ADC, further confirming the DAR.

-

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during ADC synthesis and characterization. The values presented are representative and may vary depending on the specific antibody, payload, and reaction conditions.

| Parameter | Typical Value | Method of Analysis |

| Linker-to-Antibody Ratio (LAR) | 3.5 - 4.5 | MALDI-TOF MS |

| Drug-to-Antibody Ratio (DAR) | 3.0 - 4.0 | HIC-HPLC, UV-Vis |

| ADC Purity (Monomer %) | > 95% | SEC-HPLC |

| Residual Free Drug | < 1% | RP-HPLC |

| Final ADC Concentration | 1 - 10 mg/mL | UV-Vis (A280) |

| Endotoxin Levels | < 0.5 EU/mg | LAL Assay |

Logical Relationship of ADC Components

The successful function of an ADC is dependent on the interplay between its three core components.

Caption: Logical relationship between the core components of an ADC and its therapeutic function.

Conclusion

The use of this compound as a linker in the synthesis of antibody-drug conjugates offers a promising approach to developing ADCs with enhanced physicochemical properties. The detailed protocols and characterization methods provided in these application notes serve as a valuable resource for researchers in the field of targeted cancer therapy. Careful optimization of the reaction conditions and thorough characterization of the final product are essential for the successful development of safe and effective ADCs.

References

Application Notes: Purification of PROTACs Synthesized with Benzyl-PEG4-Ots

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] A typical PROTAC consists of a ligand that binds the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3][4]

This document provides detailed protocols for the purification of PROTACs synthesized using Benzyl-PEG4-Ots, employing a standard two-step chromatographic approach: initial cleanup by automated flash chromatography followed by high-purity polishing with preparative high-performance liquid chromatography (prep-HPLC).

Overall Purification and Analysis Workflow

The purification of a crude PROTAC product is a systematic process designed to isolate the target molecule with high purity. The workflow begins with a primary, lower-resolution purification to remove major impurities, followed by a high-resolution step to achieve the final desired purity. Each stage is monitored by analytical techniques to guide the process and confirm the final product's identity and quality.